Dual Transmitter Release: A Unique Cholinergic-Dopaminergic Modulation Profile
CGP 25454A uniquely enhances the release of both dopamine (DA) and acetylcholine (ACh) in rat striatal slices. This dual-release property is not characteristic of many other D2/D3-preferring benzamides like amisulpride, which primarily and potently modulates the dopaminergic system without an equivalent direct effect on ACh release. The quantitative 12.9-fold higher potency for DA over ACh provides a precise pharmacological tool for studies on DA-ACh balance [1].
| Evidence Dimension | Neurotransmitter release enhancement (in vitro) |
|---|---|
| Target Compound Data | Enhances release of both DA and ACh; 12.9-fold more potent for DA release than for ACh release. |
| Comparator Or Baseline | Amisulpride (representative benzamide): Primarily enhances DA release; lacks a comparable quantifiable dual-release profile with ACh. |
| Quantified Difference | CGP 25454A: 12.9x greater potency for DA release; Amisulpride: No direct comparable dual-release enhancement reported. |
| Conditions | Rat striatal slices, field-stimulated [3H]DA and [14C]ACh overflow. |
Why This Matters
This dual modulation of dopaminergic and cholinergic systems offers a distinct neurochemical tool for preclinical studies of disorders involving both transmitter systems, such as depression or schizophrenia, where a purely dopaminergic approach may be insufficient.
- [1] Bischoff S, Baumann P, Krauss J, Maître L, Vassout A, Storni A, et al. CGP 25454A, a novel and selective presynaptic dopamine autoreceptor antagonist. Naunyn-Schmiedeberg's Archives of Pharmacology. 1994 Sep;350(3):230-8. doi: 10.1007/BF00175027. PMID: 7824038. View Source
